![molecular formula C12H17ClN2O3S B2806162 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide CAS No. 743444-34-0](/img/structure/B2806162.png)
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
Acrylamide in Baking Products
Research on acrylamide, a compound with similar functionalities, has explored its formation in high-carbohydrate heat-treated foods and its associated health risks, including neurotoxicity and carcinogenicity. This highlights the importance of studying the formation, degradation, and mitigation strategies of potentially harmful compounds in food products (Keramat et al., 2011).
Antimicrobial Triclosan and By-products
The occurrence, toxicity, and degradation of triclosan, an antimicrobial agent, and its by-products in the environment have been reviewed. This research emphasizes the environmental impact and health risks of widespread use of antimicrobial compounds, suggesting a potential area of study for environmental safety and public health (Bedoux et al., 2012).
Chlorogenic Acid's Dual Role
Chlorogenic acid's role as both a food additive and a nutraceutical against metabolic syndrome has been extensively reviewed. Its antioxidant, anti-inflammatory, and antimicrobial properties, along with its potential in food preservation, indicate the broad application potential of compounds with health-promoting properties (Santana-Gálvez et al., 2017).
Electrochemical Surface Finishing and Energy Storage
The use of haloaluminate room-temperature ionic liquids in electrochemical surface finishing and energy storage technology has been reviewed. This research area could be relevant for exploring the electrochemical applications of "2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide" in energy storage or surface treatment technologies (Tsuda et al., 2017).
Propiedades
IUPAC Name |
2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-8-5-6-10(19(17,18)15(3)4)7-11(8)14-12(16)9(2)13/h5-7,9H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYQDWSUJMXBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

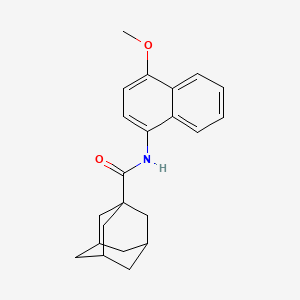
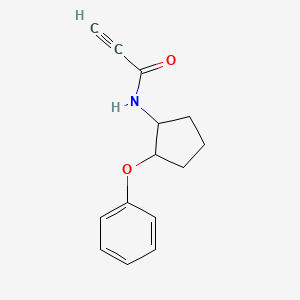
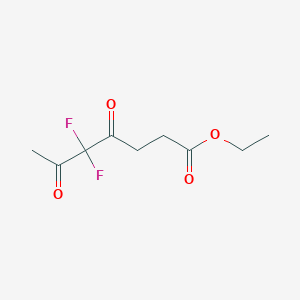
![3-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2806085.png)
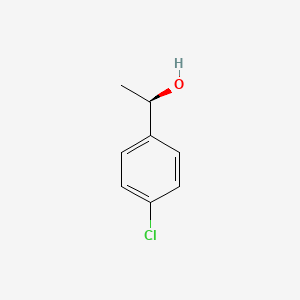
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2806088.png)
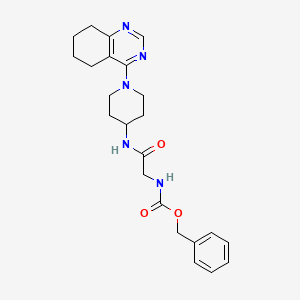
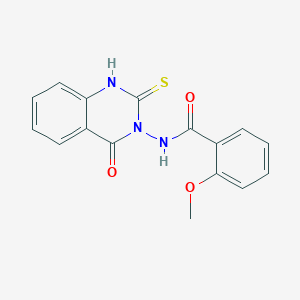
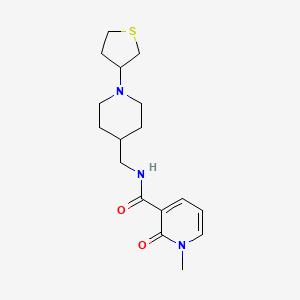
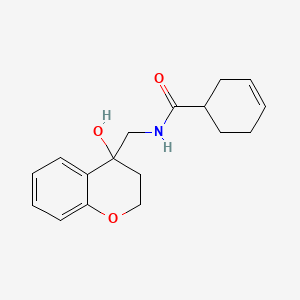

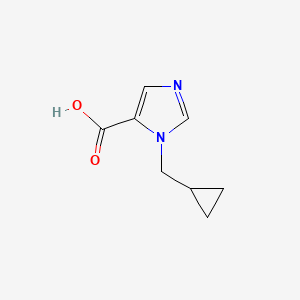
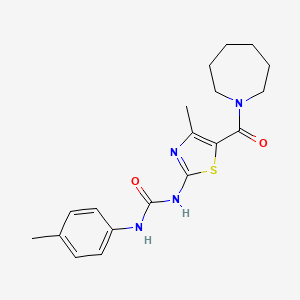
![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2806102.png)